2-Chloro-N4-methylpyrimidine-4,5-diamine

Overview

Description

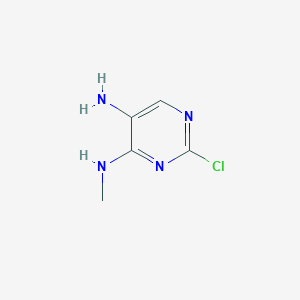

2-Chloro-N4-methylpyrimidine-4,5-diamine is a heterocyclic aromatic compound with the molecular formula C5H7ClN4 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a methyl group at the N4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N4-methylpyrimidine-4,5-diamine typically involves the chlorination of N4-methylpyrimidine-4,5-diamine. One common method includes the reaction of N4-methylpyrimidine-4,5-diamine with thionyl chloride (SOCl2) under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the second position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N4-methylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N4-methylpyrimidine-4,5-diamine derivatives with various functional groups.

Scientific Research Applications

2-Chloro-N4-methylpyrimidine-4,5-diamine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to nucleotides.

Mechanism of Action

The mechanism by which 2-Chloro-N4-methylpyrimidine-4,5-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with signal transduction processes, depending on the specific application and target .

Comparison with Similar Compounds

2-Chloro-4-methylpyrimidine: Similar in structure but lacks the diamine functionality, making it less versatile in certain reactions.

5-Methyl-2,4-pyrimidinediamine: Contains a methyl group at the fifth position instead of the fourth, leading to different reactivity and applications.

2-Chloro-5-nitropyrimidine-4,6-diamine:

Uniqueness: 2-Chloro-N4-methylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.

Biological Activity

Introduction

2-Chloro-N4-methylpyrimidine-4,5-diamine is a heterocyclic compound with the molecular formula C₅H₇ClN₄ and a molecular weight of 158.59 g/mol. This compound features a chlorine atom at the second position and two amino groups at the fourth and fifth positions of the pyrimidine ring, making it a significant candidate in pharmaceutical and agrochemical applications due to its unique structural properties and biological activity .

Chemical Structure and Synthesis

The molecular structure of this compound can be outlined as follows:

- Molecular Formula : C₅H₇ClN₄

- CAS Number : 17587-95-0

The synthesis typically involves chlorination processes, such as the reaction of N4-methylpyrimidine-4,5-diamine with thionyl chloride under reflux conditions. This method facilitates the substitution of a hydrogen atom at the second position with a chlorine atom .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of amine and chloro groups enables it to engage with enzymes or receptors, potentially leading to therapeutic effects such as:

- Inhibition of Specific Pathways : It may block pathways involved in disease processes.

- Antitumor Activity : Research indicates that derivatives of this compound may exhibit significant antitumor properties .

- Antimicrobial Properties : Its structural features suggest potential efficacy against various microbial strains .

Biological Activity Studies

Several studies have explored the biological activity of this compound and its derivatives. Below is a summary of key findings:

Case Studies

-

Antitumor Studies :

In vitro studies have demonstrated that certain derivatives of this compound effectively inhibit cancer cell proliferation. For instance, modifications at the N4 position have shown enhanced cytotoxicity against specific cancer cell lines. -

Antimicrobial Evaluation :

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A comparative study highlighted its effectiveness against resistant strains, suggesting its potential use in developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes how different substituents affect its activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| N4 | Methyl group addition | Increased solubility and potency |

| 2 | Chlorination | Enhanced interaction with targets |

| 5 | Amino group variation | Altered binding affinity |

Properties

IUPAC Name |

2-chloro-4-N-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-8-4-3(7)2-9-5(6)10-4/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGJDQNGSRECJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428063 | |

| Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17587-95-0 | |

| Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.